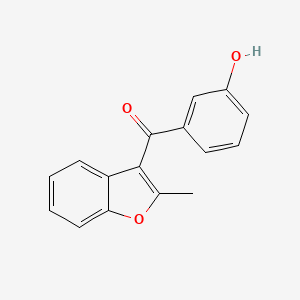
(3-Hydroxyphenyl)(2-methylbenzofuran-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Hydroxyphenyl)(2-methylbenzofuran-3-yl)methanone is a chemical compound that belongs to the class of benzofuran derivatives.
Preparation Methods
The synthesis of (3-Hydroxyphenyl)(2-methylbenzofuran-3-yl)methanone typically involves the reaction of 3-hydroxybenzaldehyde with 2-methylbenzofuran-3-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
(3-Hydroxyphenyl)(2-methylbenzofuran-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(3-Hydroxyphenyl)(2-methylbenzofuran-3-yl)methanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of (3-Hydroxyphenyl)(2-methylbenzofuran-3-yl)methanone involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of the enzyme CYP2C19, which is involved in drug metabolism . The compound binds to the active site of the enzyme, preventing it from catalyzing its normal reactions. This inhibition can affect the pharmacokinetics of drugs metabolized by CYP2C19.
Comparison with Similar Compounds
(3-Hydroxyphenyl)(2-methylbenzofuran-3-yl)methanone can be compared with other benzofuran derivatives such as:
(2-Butylbenzofuran-3-yl)(4-hydroxyphenyl)methanone: This compound has similar structural features but different biological activities and applications.
(4-Hydroxyphenyl)(2-methylbenzofuran-3-yl)methanone: Another similar compound with variations in its hydroxyl group position, leading to different chemical properties and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
722547-44-6 |
|---|---|
Molecular Formula |
C16H12O3 |
Molecular Weight |
252.26 g/mol |
IUPAC Name |
(3-hydroxyphenyl)-(2-methyl-1-benzofuran-3-yl)methanone |
InChI |
InChI=1S/C16H12O3/c1-10-15(13-7-2-3-8-14(13)19-10)16(18)11-5-4-6-12(17)9-11/h2-9,17H,1H3 |
InChI Key |
ZLFHFSFUVQFMLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















